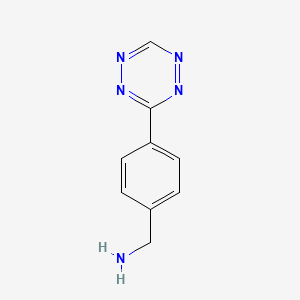
(4-(1,2,4,5-四嗪-3-基)苯基)甲胺
描述
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is a useful research compound. Its molecular formula is C9H9N5 and its molecular weight is 187.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物正交标记
(4-(1,2,4,5-四嗪-3-基)苯基)甲胺: 由于其能够与张力烯烃发生 [4+2] Diels-Alder 环加成反应,因此被用于生物正交标记 。这种特性使其在不干扰天然生化过程的情况下对生物分子进行标记变得非常有价值。它在需要非侵入性标记的细胞过程研究中特别有用。
细胞检测和成像
在细胞检测应用中,该化合物作为荧光探针用于成像目的 。四嗪部分与标记在生物分子上的反式环辛烯反应,从而允许在显微镜下可视化细胞成分。这对于理解细胞生物学和疾病病理至关重要。
药物递送系统
(4-(1,2,4,5-四嗪-3-基)苯基)甲胺 在生物正交反应中的反应性被利用来创建药物递送系统,这些系统可以响应特定生物触发器释放治疗剂 。这种靶向方法确保药物更有效地递送至作用部位,从而最大程度地减少副作用。
诊断试剂的开发
由于其特异性和快速的反应动力学,该化合物用于开发诊断试剂 。它可以与抗体或其他靶向分子偶联,以检测疾病标志物的存在,有助于早期诊断和治疗计划。
材料科学
在材料科学中,该化合物通过环加成反应与其他分子形成共价键的能力被用于创造具有独特性能的新型聚合物 。这些材料在自修复材料、涂层和封装剂方面具有潜在的应用。
合成有机化学
该化合物是有机合成化学中的关键试剂,特别是在复杂分子的合成中 。它参与 Diels-Alder 反应,从而可以构建六元环,这是许多有机化合物中常见的结构基序。
绿色化学
利用其在 Diels-Alder 反应中的作用,(4-(1,2,4,5-四嗪-3-基)苯基)甲胺 通过在可持续介质中进行反应来促进绿色化学实践 。这符合减少化学过程中的有害物质和废物的原则。
纳米技术
作用机制
Target of Action
The primary target of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine are strained alkenes . Strained alkenes are a class of compounds that have a high degree of angle strain and ring strain, making them highly reactive.
Mode of Action
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine interacts with its targets through a [4+2] Diels-Alder cycloaddition reaction . In this reaction, (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine acts as a diene, reacting with the dienophile (strained alkene) to form a stable covalent linkage .
Biochemical Pathways
The Diels-Alder cycloaddition reaction is a cornerstone of bioorthogonal chemistry, a field that involves reactions that can occur inside living organisms without interfering with native biochemical processes . The products of these reactions can be used for various applications, including biological imaging and cell detection .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability
Result of Action
The result of the action of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is the formation of a stable covalent linkage with strained alkenes . This reaction is highly specific and efficient, making it useful in bioorthogonal labeling and cell detection applications .
Action Environment
The action of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is influenced by various environmental factors. For instance, the rate of the Diels-Alder reaction can be affected by temperature, solvent, and the presence of catalysts. Moreover, the stability of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine may be influenced by storage conditions. It is recommended to store the compound at -20°C to maintain its reactivity and stability.
生化分析
Biochemical Properties
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine plays a crucial role in biochemical reactions due to its ability to participate in inverse electron demand Diels-Alder cycloaddition reactions . This compound interacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene, forming stable covalent linkages . These interactions are essential for bioorthogonal reactions, which are used in various biological imaging and bioconjugation applications . The compound’s amine functional group also allows it to form bonds with other biomolecules, enhancing its versatility in biochemical research.
Cellular Effects
The effects of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine on various types of cells and cellular processes are profound. This compound influences cell function by participating in bioorthogonal labeling, which allows for the precise tracking and imaging of cellular components . It impacts cell signaling pathways by enabling the visualization of specific proteins and other biomolecules within the cell . Additionally, (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine can affect gene expression and cellular metabolism by facilitating the study of dynamic biological processes in real-time .
Molecular Mechanism
At the molecular level, (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine exerts its effects through its ability to undergo [4+2] Diels-Alder cycloaddition reactions . This mechanism involves the formation of stable covalent bonds with strained alkenes, which are often used as probes in biological systems . The compound’s amine functional group allows it to interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression . These interactions are critical for its role in bioorthogonal reactions and biological imaging.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine remains stable under specific storage conditions, such as at -20°C . Its activity may decrease over time if not stored properly, potentially affecting its efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine vary with different dosages in animal models. At lower doses, the compound is effective in bioorthogonal labeling and imaging applications without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as acute toxicity and irritation . These threshold effects are crucial for determining the appropriate dosage for various applications and ensuring the compound’s safety in experimental settings .
Metabolic Pathways
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its bioorthogonal reactions . The compound’s amine functional group allows it to participate in metabolic processes, potentially affecting metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing the compound’s use in biochemical research and ensuring its effectiveness in various applications .
Transport and Distribution
Within cells and tissues, (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . The compound’s ability to form stable covalent bonds with biomolecules also plays a role in its distribution within biological systems .
Subcellular Localization
The subcellular localization of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . Understanding the subcellular localization of this compound is crucial for optimizing its use in bioorthogonal reactions and ensuring its effectiveness in biological imaging and bioconjugation applications .
属性
IUPAC Name |
[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCOJRPYFRRONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NN=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine in the development of the tetrazine-tagged microbubble (MBTz)?
A1: (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine serves as a crucial building block in the multi-step synthesis of the biotinylated tetrazine derivative. This derivative (compound 5 in the paper) is then conjugated to commercially available streptavidin-coated microbubbles to create the tetrazine-tagged microbubble (MBTz). The tetrazine moiety introduced by (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine enables the MBTz to selectively react and bind with TCO-modified antibodies targeting specific biomarkers.
Q2: Could you elaborate on the concept of bioorthogonality and why it is important in this specific application?
A2: Bioorthogonality refers to the use of chemical reactions that can occur efficiently and selectively within living systems without interfering with naturally occurring biological processes. [] In this study, the inverse-electron-demand Diels-Alder reaction between the tetrazine on the MBTz and the TCO on the targeting antibody is bioorthogonal. This is crucial because it ensures:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


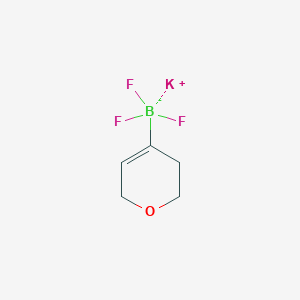

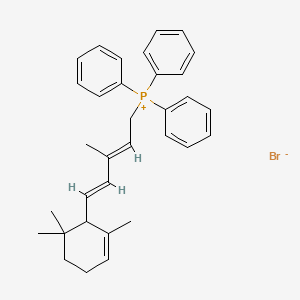
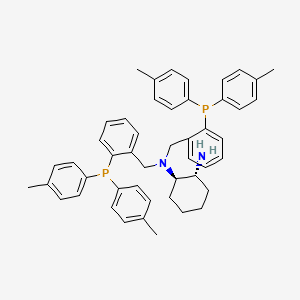
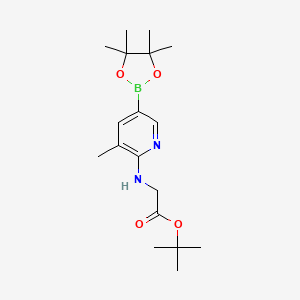
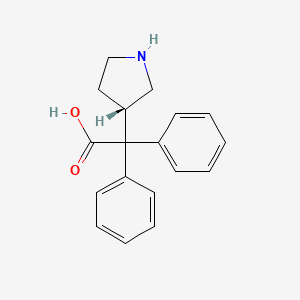

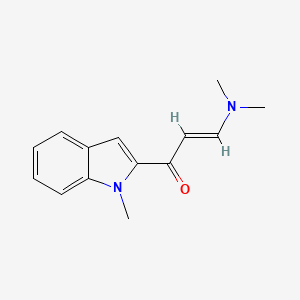
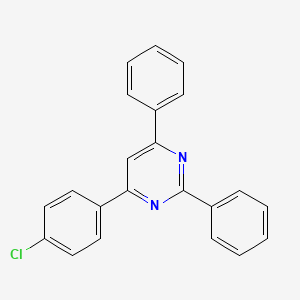
![4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B1456657.png)
![7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one](/img/structure/B1456660.png)
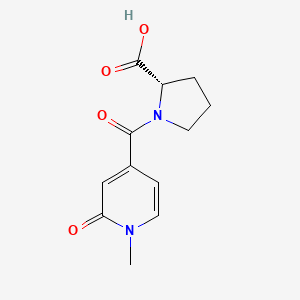
![[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine](/img/structure/B1456662.png)
![4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid](/img/structure/B1456665.png)
